molecular formula C10H18 B165119 1-Decyne CAS No. 764-93-2

1-Decyne

Cat. No.: B165119
CAS No.: 764-93-2
M. Wt: 138.25 g/mol
InChI Key: ILLHQJIJCRNRCJ-UHFFFAOYSA-N
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Description

1-Decyne is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, characterized by a carbon-carbon triple bond at the end of its carbon chain. This compound is a colorless liquid at room temperature and is used extensively as a model substrate in organic synthesis due to its reactivity and versatility .

Safety and Hazards

1-Decyne is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation and serious eye damage . Proper protective gear, including gloves and safety goggles, should always be used when working with this compound in a laboratory or industrial setting .

Future Directions

Research into the potential applications of 1-Decyne is ongoing. Given its versatility as a chemical reactant, it’s possible that future advancements in chemistry and materials science could lead to even more uses for this compound .

Mechanism of Action

Target of Action

1-Decyne is an organic compound with the formula C8H17C≡CH . It is a terminal alkyne, meaning it has a carbon-carbon triple bond at the terminal of the carbon chain . The primary targets of this compound are the molecules it interacts with in various chemical reactions .

Mode of Action

This compound participates in a number of classical reactions, including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . These reactions involve the interaction of this compound with other molecules, leading to changes in the molecular structure and properties .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the reactions it participates in. For example, in Suzuki-Miyaura couplings, this compound can react with an organoboron compound and a halide under the action of a palladium catalyst to form a new carbon-carbon bond . In Huisgen cycloadditions, this compound can react with an azide to form a 1,2,3-triazole .

Result of Action

The result of this compound’s action is the formation of new molecules through the reactions it participates in. For example, in a Suzuki-Miyaura coupling, the result would be a new molecule with a carbon-carbon bond . In a Huisgen cycloaddition, the result would be a 1,2,3-triazole .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by the presence of catalysts, the temperature, and the pH of the environment . Furthermore, this compound is a colorless liquid with a boiling point of 174 °C , indicating that it is stable under normal environmental conditions but can evaporate under high temperatures .

Biochemical Analysis

. . .

Biochemical Properties

1-Decyne participates in a number of classical reactions including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . These reactions involve interactions with various enzymes and proteins, which facilitate the biochemical transformations of this compound.

Cellular Effects

The cellular effects of this compound are primarily observed through its interactions with various biomolecules. For instance, it has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, under the catalysis of platinum, this compound reacts with hydrogen to produce decane .

Preparation Methods

1-Decyne can be synthesized through several methods:

    Dehydrohalogenation: This method involves the elimination of hydrogen halides from vicinal dihalides.

    Corey-Fuchs Reaction: This reaction starts with an aldehyde, which undergoes a series of reactions to eventually form an alkyne.

Comparison with Similar Compounds

1-Decyne can be compared with other terminal alkynes such as:

This compound is unique due to its specific carbon chain length, which makes it suitable for certain applications where other alkynes might not be as effective.

Properties

IUPAC Name

dec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHQJIJCRNRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870766
Record name 1-Decyne
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Decyne
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CAS No.

764-93-2, 27381-15-3
Record name 1-Decyne
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Record name 1-Decyne
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Record name Decyne
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Record name 1-Decyne
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Record name 1-Decyne
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Record name Dec-1-yne
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Record name DECYNE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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